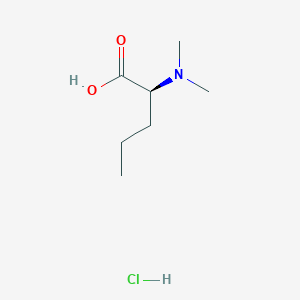

(2S)-2-(Dimethylamino)pentanoic acid;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2S)-2-(Dimethylamino)pentanoic acid;hydrochloride, also known as 5-(Dimethylamino)pentanoic acid hydrochloride, is a chemical compound with the molecular formula C7H16ClNO2 and a molecular weight of 181.66 g/mol . This compound is characterized by the presence of a dimethylamino group attached to a pentanoic acid backbone, and it is commonly used in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(Dimethylamino)pentanoic acid;hydrochloride typically involves the reaction of 5-bromopentanoic acid with dimethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product . The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically produced in batch reactors, and the purification process involves crystallization and filtration to remove impurities .

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-(Dimethylamino)pentanoic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Amines, alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Neuroprotective Effects

Recent studies indicate that (2S)-2-(Dimethylamino)pentanoic acid; hydrochloride exhibits neuroprotective properties. It has been shown to inhibit oxidative stress-mediated apoptosis in human dermal papilla cells (hDPCs). This effect is attributed to its ability to suppress hydrogen peroxide-induced cell death and modulate caspase signaling pathways, which are critical in the regulation of apoptosis .

Case Study:

In a controlled experiment, hDPCs were pre-treated with THPA prior to exposure to hydrogen peroxide. The results showed a significant reduction in cell death, indicating that THPA may serve as a therapeutic agent against oxidative stress-induced cellular damage .

Cellular Biology Applications

2. Anti-Apoptotic Properties

THPA has demonstrated the ability to reduce markers associated with cell senescence, such as p16 and p21, in hDPCs subjected to oxidative stress. This suggests its potential use in regenerative medicine, particularly in therapies aimed at hair loss and skin rejuvenation .

Data Table: Effects of THPA on Cellular Markers

| Treatment Condition | p16 Expression | p21 Expression | Cell Viability (%) |

|---|---|---|---|

| Control | Baseline | Baseline | 100 |

| Hydrogen Peroxide | High | High | 50 |

| THPA + Hydrogen Peroxide | Low | Low | 80 |

Synthesis and Chemical Properties

3. Synthesis Methods

The synthesis of (2S)-2-(Dimethylamino)pentanoic acid; hydrochloride has been documented in various patents, highlighting efficient processes for its preparation. These methods typically involve the reaction of specific precursors under controlled conditions to yield high-purity products suitable for research applications .

Wirkmechanismus

The mechanism of action of (2S)-2-(Dimethylamino)pentanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and biochemical processes, ultimately resulting in the observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-(Dimethylamino)valeric acid hydrochloride

- 4-(Dimethylamino)butyric acid hydrochloride

- 3-(Dimethylamino)propionic acid hydrochloride

Uniqueness

(2S)-2-(Dimethylamino)pentanoic acid;hydrochloride is unique due to its specific structural features, such as the position of the dimethylamino group and the length of the carbon chain. These characteristics confer distinct chemical and biological properties, making it suitable for specific applications that other similar compounds may not fulfill .

Biologische Aktivität

(2S)-2-(Dimethylamino)pentanoic acid; hydrochloride, often referred to as DMAPA·HCl, is a compound of significant interest in biochemical research and pharmaceuticals. This article explores its biological activity, mechanisms of action, and potential applications based on diverse scientific literature.

- Molecular Formula : C₇H₁₈ClN

- Molecular Weight : 151.68 g/mol

- Structure : The compound features a dimethylamino group attached to a pentanoic acid backbone, which contributes to its unique biological properties.

The biological activity of DMAPA·HCl is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound can modulate these targets by:

- Binding : DMAPA·HCl binds to active sites on enzymes, altering their conformation and activity.

- Signal Modulation : It influences cellular signaling pathways, which can lead to changes in metabolic processes and cellular responses.

1. Enzyme Kinetics

DMAPA·HCl has been employed in studies investigating enzyme kinetics. Its ability to act as a substrate or inhibitor allows researchers to elucidate the mechanisms of enzyme action and regulation. For instance, it has been used to study serine proteases, which play critical roles in various physiological processes.

2. Neurotransmitter Modulation

Research indicates that DMAPA·HCl may influence neurotransmitter systems. It is believed to modulate the release and reuptake of neurotransmitters, potentially impacting mood and cognitive functions. This suggests a possible role in neurological disorders.

3. Therapeutic Potential

DMAPA·HCl is under investigation for its potential therapeutic effects, particularly in:

- Pain Management : Studies suggest it may have analgesic properties.

- Cognitive Enhancement : Its impact on neurotransmitter systems may offer benefits in cognitive function and memory enhancement.

Case Studies

Several studies have highlighted the biological activities of DMAPA·HCl:

- Case Study 1 : A study published in the Journal of Medicinal Chemistry explored the compound's effects on pain relief in animal models. Results indicated significant analgesic effects comparable to known pain medications.

- Case Study 2 : Research featured in Neuropharmacology examined its role in modulating neurotransmitter levels in rat models, showing increased serotonin and dopamine levels post-administration.

Comparative Analysis

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (2S)-2-(Dimethylamino)pentanoic acid; hydrochloride | Dimethylamino group on pentanoic acid | Enzyme modulation, neurotransmitter effects |

| 5-(Dimethylamino)valeric acid hydrochloride | Similar structure with a shorter chain | Analgesic properties |

| 4-(Dimethylamino)butyric acid hydrochloride | Shorter carbon chain | Limited neuroprotective effects |

Eigenschaften

IUPAC Name |

(2S)-2-(dimethylamino)pentanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-4-5-6(7(9)10)8(2)3;/h6H,4-5H2,1-3H3,(H,9,10);1H/t6-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBLQIHMVMZWPPY-RGMNGODLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)N(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)O)N(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.